ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate
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Overview
Description
Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a chemical compound with the molecular formula C9H15N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The triazole ring in its structure imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 3-amino-1,2,4-triazole with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of triazole N-oxide derivatives.
Reduction: Formation of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its use in click chemistry and bioconjugation.
1,2,4-Triazole: Commonly found in antifungal agents like fluconazole and itraconazole.
3,5-Dimethyl-4H-1,2,4-triazole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
ethyl 3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)6-5-8-11-10-7(2)12(8)3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNSIHMFCQSFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NN=C(N1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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